molecular formula C12H21NO3 B12318783 Tert-butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate

Tert-butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B12318783
M. Wt: 227.30 g/mol
InChI Key: GBPAFGLZEYEDNR-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative offered as a key chemical building block for medicinal chemistry and drug discovery research. With a molecular formula of C12H21NO3 and a molecular weight of 227.30 g/mol , this compound integrates multiple functional groups, including a Boc-protected amine and hydroxymethyl substituents, which are valuable for further synthetic modification . Compounds within this chemical class serve as critical synthetic intermediates in pharmaceutical development. Recent research highlights the use of similar substituted pyrrolidine scaffolds in the design of novel dual-target therapeutics, particularly as moieties for dopamine D3 receptor (D3R) ligands . These ligands are being investigated in innovative strategies to develop safer analgesics that act as μ-opioid receptor (MOR) agonists with concurrent D3R antagonism, a promising approach for managing pain with potentially reduced addictive liability . As a versatile intermediate, it provides researchers with a structured foundation for constructing complex molecules aimed at probing biological systems and developing new therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-9(8-4-5-8)10(14)7-13/h8-10,14H,4-7H2,1-3H3

InChI Key

GBPAFGLZEYEDNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)C2CC2

Origin of Product

United States

Preparation Methods

Dess-Martin Periodane Oxidation

A high-yielding route involves the oxidation of tert-butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate to the corresponding ketone, followed by reduction. In a representative procedure:

  • Substrate : 58 g (0.26 mol) of tert-butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate.
  • Oxidizing Agent : Dess-Martin periodane (120 g, 0.28 mol) in dichloromethane.
  • Conditions : 10–20°C, 2 hours.
  • Workup : Quenched with Na₂S₂O₃ and NaHCO₃, followed by flash chromatography.
  • Yield : 50 g (86% yield).

The ketone intermediate is subsequently reduced using sodium borohydride (NaBH₄) in ethanol to yield the target compound.

Sodium Borohydride Reduction

Direct reduction of a keto-pyrrolidine derivative is another viable pathway. For example:

  • Substrate : Tert-butyl 3-cyano-4-carbonylpyrrolidine-1-carboxylate (3.00 g, 14.3 mmol).
  • Reducing Agent : NaBH₄ (1.08 g, 28.6 mmol) in anhydrous ethanol.
  • Conditions : 0°C to 20°C, 3 hours.
  • Workup : Extraction with ethyl acetate and concentration.
  • Yield : 92% (2.79 g).

This method is efficient for laboratory-scale synthesis but may require optimization for larger batches.

Hydroboration-Deprotection Strategy

A patent-described method utilizes hydroboration to install functional groups:

  • Hydroboration : Tert-butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate is treated with BH₃·THF to form a borane intermediate.
  • Oxidation : H₂O₂/NaOH converts the borane to a diol.
  • Deprotection : Acidic removal of the tert-butoxycarbonyl (Boc) group.
  • Key Advantage : High stereocontrol (enantiomeric excess >95%).
  • Challenge : Requires stringent anhydrous conditions.

Asymmetric Synthesis via Chiral Auxiliaries

VulcanChem reports an enantioselective approach using chiral catalysts:

  • Starting Material : Protected pyrrolidine derivatives.
  • Catalyst : Jacobsen’s salen-Co(III) complex for asymmetric epoxidation.
  • Cyclopropanation : Shimizu’s protocol with ZnEt₂ and CH₂I₂.
  • Yield : 70–80% with >99% ee.

This method is critical for producing enantiopure intermediates for pharmaceuticals.

Comparative Analysis of Methods

Method Yield Key Advantage Limitation
Dess-Martin Oxidation 86% High yield, scalable Cost of oxidizing agents
NaBH₄ Reduction 92% Mild conditions Requires ketone precursor
Hydroboration 75% Excellent stereocontrol Sensitive to moisture
Asymmetric Synthesis 80% High enantiopurity Complex catalyst preparation

Industrial-Scale Considerations

For large-scale production, the Dess-Martin oxidation and NaBH₄ reduction methods are preferred due to their reproducibility. However, cost-effective alternatives such as Swern oxidation (using oxalyl chloride/DMSO) are under investigation to replace Dess-Martin periodane.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate serves as a critical building block in the synthesis of various pharmaceuticals. Its unique structural features allow for modifications that can enhance biological activity and specificity.

Case Study: Enzyme Inhibitors
Research has shown that derivatives of this compound can act as enzyme inhibitors, particularly in the context of neurodegenerative diseases. For instance, studies have indicated its potential to inhibit acetylcholinesterase, which could be beneficial in treating Alzheimer's disease by enhancing cholinergic transmission .

Biological Research

In biological systems, this compound is used to investigate the effects of pyrrolidine derivatives on cellular mechanisms. It has been employed in studies aimed at understanding its role as a receptor modulator and its impact on signaling pathways.

Case Study: Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress induced by amyloid-beta peptides. This protective mechanism involves reducing pro-inflammatory cytokines such as TNF-α, suggesting its potential role in neuroprotection .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its applications extend to developing new catalysts and polymers, contributing to advancements in chemical manufacturing processes.

Data Table: Summary of Biological Activities

Activity TypeObservations
Enzyme InhibitionInhibits acetylcholinesterase
NeuroprotectionReduces oxidative stress in neuronal cells
Antioxidant PropertiesModerate antioxidant activity

Mechanism of Action

The mechanism of action of tert-butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the cyclopropyl ring play crucial roles in its binding to enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents
Tert-butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate C₁₃H₂₁NO₃ ~263.3* 3-cyclopropyl, 4-hydroxyl
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.4 3-hydroxymethyl, 4-(4-methoxyphenyl)
Tert-butyl 3-((propylamino)methyl)pyrrolidine-1-carboxylate C₁₄H₂₆N₂O₂ ~266.4 3-(propylaminomethyl)
Tert-butyl alcohol C₄H₁₀O 74.1 Hydroxyl group on tertiary carbon

*Estimated based on structural analogs .

Key Observations:

  • Polarity and Solubility: The hydroxyl and hydroxymethyl groups in the target compound and its analogs increase polarity compared to non-polar substituents like cyclopropyl or tert-butyl. This enhances aqueous solubility, critical for pharmacokinetics .
  • Reactivity: Tert-butyl alcohol, a simpler analog, exhibits high reactivity with oxidizing agents and strong acids, decomposing to release flammable gases (e.g., isobutylene) . In contrast, the carbamate-protected pyrrolidine derivatives show greater stability under standard conditions .

Research Findings and Data

Stability Under Stress Conditions

  • Thermal Stability: Pyrrolidine carboxylates remain stable at room temperature, whereas tert-butyl alcohol decomposes at elevated temperatures (>100°C) .
  • pH Sensitivity: The hydroxyl group in the target compound may undergo protonation/deprotonation, affecting solubility in physiological pH ranges .

Biological Activity

Tert-butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate (C₁₂H₁₉NO₃) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

  • Molecular Formula : C₁₂H₁₉NO₃
  • Molar Mass : 227.30 g/mol
  • Density : Approximately 1.066 g/cm³
  • Boiling Point : Approximately 312.8 °C
  • Storage Conditions : Typically stored at 2-8 °C to maintain stability.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its mechanism of action is primarily attributed to its ability to modulate signaling pathways involved in inflammation and neuroprotection.

Biological Activities

The compound has been studied for several biological activities, which include:

  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially benefiting conditions like Alzheimer's disease.
  • Anti-inflammatory Properties : It has shown promise in reducing pro-inflammatory cytokines, which are implicated in various chronic diseases.
  • Binding Affinity Studies : Interaction studies demonstrate significant binding affinities with specific receptors, indicating potential therapeutic applications.

Data Table of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionProtects astrocytes against Aβ-induced toxicity
Anti-inflammatoryReduces TNF-α levels in cell cultures
Binding AffinityExhibits strong binding to specific receptors involved in inflammatory pathways

Case Studies and Research Findings

  • Neuroprotective Study :
    • A study investigated the protective effects of this compound on astrocytes exposed to amyloid beta (Aβ) peptides. Results indicated a significant reduction in cell death and inflammation markers such as TNF-α when treated with the compound, suggesting its potential utility in Alzheimer's disease models .
  • Inflammation Model :
    • In vivo experiments demonstrated that administration of the compound led to decreased levels of pro-inflammatory cytokines in mouse models of induced inflammation. This supports its role as an anti-inflammatory agent .
  • Binding Studies :
    • Binding assays revealed that this compound has a high affinity for certain receptors that are critical in mediating inflammatory responses, suggesting its potential as a therapeutic agent in diseases characterized by chronic inflammation .

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